molecular formula C12H17NO2 B13159277 5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde

5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde

Cat. No.: B13159277
M. Wt: 207.27 g/mol
InChI Key: MUSPAQKWCUXHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by a furan ring substituted with a 3,5-dimethylpiperidin-1-yl group and an aldehyde functional group at the 2-position of the furan ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde typically involves the reaction of 3,5-dimethylpiperidine with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The furan ring and the piperidine moiety contribute to its biological activity by interacting with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5-(3,5-dimethylpiperidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C12H17NO2/c1-9-5-10(2)7-13(6-9)12-4-3-11(8-14)15-12/h3-4,8-10H,5-7H2,1-2H3

InChI Key

MUSPAQKWCUXHMO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=CC=C(O2)C=O)C

Origin of Product

United States

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